Heptafluthrin, cis-
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Overview
Description
Heptafluthrin, cis- is a carboxylic ester resulting from the formal condensation of the carboxy group of 2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropanecarboxylic acid with the hydroxy group of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol . It is an insecticide with rapid knock-down activity, primarily used to control mosquitoes .
Preparation Methods
Heptafluthrin, cis- is synthesized through a multi-step process involving the condensation of 2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropanecarboxylic acid with 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Heptafluthrin, cis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptafluthrin, cis- has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Its insecticidal properties make it a subject of research in entomology and pest control.
Industry: It is used in the formulation of insecticides for agricultural and public health purposes.
Mechanism of Action
Heptafluthrin, cis- exerts its effects by targeting the nervous system of insects. It acts on the sodium channels in the nerve cells, causing prolonged depolarization and paralysis, leading to the rapid knock-down effect observed in insects . The molecular targets include the voltage-gated sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .
Comparison with Similar Compounds
Heptafluthrin, cis- is part of the pyrethroid ester insecticide group. Similar compounds include:
Cypermethrin: Another pyrethroid insecticide with similar insecticidal properties but different chemical structure.
Permethrin: Widely used in agriculture and public health, with a broader spectrum of activity.
Deltamethrin: Known for its high potency and effectiveness against a wide range of insects. Heptafluthrin, cis- is unique due to its specific chemical structure, which imparts rapid knock-down activity and effectiveness against mosquitoes
Properties
CAS No. |
1265899-06-6 |
---|---|
Molecular Formula |
C18H17F7O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11-/m0/s1 |
InChI Key |
BKACAEJQMLLGAV-XXJOZFEBSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C |
Origin of Product |
United States |
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